(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(5-bromofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2/c20-16-6-5-15(27-16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-1-2-4-10-23/h5-8H,1-4,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMGYPVURVIGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and piperazine intermediates, followed by their coupling with azepane and bromofuran derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The bromine atom in the bromofuran moiety can be substituted with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents
Major Products
The major products formed from these reactions include furanones from oxidation, reduced pyridazine derivatives from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby reducing disease symptoms .
Comparison with Similar Compounds
Similar Compounds
- (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
- (4-(6-(Morpholin-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone)
Uniqueness
The uniqueness of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds .
Biological Activity
The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is a novel synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C22H29N5O
- Molecular Weight : 379.508 g/mol
Structural Features
The compound features several pharmacologically relevant moieties:
- Azepane Ring : Contributes to the compound's ability to interact with various biological targets.
- Pyridazine Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine Ring : Often associated with neuropharmacological effects.
Research indicates that the compound may act as an enzyme inhibitor and receptor modulator, influencing various cellular signaling pathways. The specific interactions with biological targets are crucial for elucidating its therapeutic potential.
Therapeutic Implications
The compound has been studied for its potential applications in treating:
- Neurological Disorders : Its piperazine component suggests possible effects on neurotransmitter systems.
- Cancer : Similar pyridazine derivatives have shown promising anticancer activity against various cancer cell lines.
Antimicrobial Activity
A study involving pyridazine-based derivatives demonstrated significant antimicrobial activity against bacterial strains, including Staphylococcus aureus and MRSA. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 128 µg/mL .
Anticancer Activity
The National Cancer Institute (NCI) screened pyridazine derivatives against 60 cancer cell lines, revealing promising results. Compounds with similar structural features exhibited IC50 values ranging from 60.70 to 1800 nM against the vascular endothelial growth factor receptor (VEGFR-2) .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazine | Contains azepane and pyridazine rings | Neuropharmacological effects |
| 4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanone | Similar phenylbutanone moiety | Potential antidepressant effects |
| 4-(6-(4-chlorophenyl)-piperidin)butyric acid | Piperidine derivative | Anti-inflammatory properties |
This table highlights the unique properties of the compound in comparison to other similar structures, emphasizing its potential therapeutic applications.
Study 1: Antimicrobial Efficacy
In a recent study, a series of pyridazinone derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds structurally related to our target compound exhibited significant activity against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment.
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of pyridazine derivatives, where it was found that modifications in the chemical structure could enhance their efficacy against specific cancer types. This supports the hypothesis that our compound may also possess similar anticancer properties .
Q & A
Basic Research Questions
Q. What are the key structural features of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone, and how do they influence its potential as a drug candidate?
- Answer : The compound integrates four critical motifs:
- Piperazine ring : Enhances solubility and serves as a flexible linker for pharmacophore alignment .
- Pyridazine core : A nitrogen-rich heterocycle with potential for hydrogen bonding and π-π interactions with biological targets .
- Azepane ring : A seven-membered saturated ring that may improve metabolic stability compared to smaller heterocycles .
- 5-Bromofuran : The bromine atom introduces steric and electronic effects, potentially increasing binding specificity .
- Methodological Insight : Prioritize computational docking studies to map interactions with target proteins (e.g., kinases or GPCRs) and assess bioavailability via LogP calculations .
Q. What synthetic strategies are recommended for constructing this compound?
- Answer : A modular, multi-step approach is advised:
Pyridazine-Piperazine Coupling : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach azepane to pyridazine .
Bromofuran Incorporation : Employ carbonylative cross-coupling (e.g., Suzuki-Miyaura) to link the bromofuran moiety to the piperazine ring .
Optimization : Control reaction temperature (60–80°C) and use polar aprotic solvents (DMF or DCM) to minimize side reactions .
- Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) with ¹H/¹³C NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions often arise from assay variability or off-target effects. Mitigate by:
- Orthogonal Assays : Compare surface plasmon resonance (SPR) binding affinity with cellular response (e.g., cAMP or calcium flux assays) .
- Control Experiments : Include structurally related analogs to isolate the contribution of the bromofuran and azepane groups .
- Data Normalization : Use Z-factor or signal-to-background ratios to validate assay robustness .
Q. What strategies optimize reaction yields during the synthesis of analogs with modified heterocycles?
- Answer :
- Design of Experiments (DoE) : Vary solvent polarity (e.g., THF vs. DMF), catalyst loading (Pd-based vs. Cu), and temperature to identify optimal conditions .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF₄]) for improved solubility of hydrophobic intermediates .
- By-Product Analysis : Use LC-MS to identify undesired adducts (e.g., dehalogenation products) and adjust stoichiometry .
Q. How can the chemical stability of this compound under physiological conditions be systematically evaluated?
- Answer :
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and degradation thresholds (e.g., >150°C indicates suitability for oral formulations) .
- pH Stability : Incubate the compound in buffers (pH 1–10) and quantify degradation via UV-Vis spectroscopy at λ_max ≈ 270 nm (bromofuran absorbance) .
- Light Sensitivity : Conduct ICH-compliant photostability tests using a xenon lamp (1.2 million lux hours) to assess isomerization or ring-opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
